molecular formula C23H32O3 B137792 Estradiol 3-Valerate CAS No. 21881-45-8

Estradiol 3-Valerate

カタログ番号: B137792
CAS番号: 21881-45-8
分子量: 356.5 g/mol
InChIキー: IFDPLCRWEBQEAJ-RBRWEJTLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estradiol 3-Valerate, also known as Estradiol pentanoate, is a synthetic ester of the naturally occurring estrogen, estradiol. It is primarily used in hormone therapy for menopausal symptoms, low estrogen levels, hormone therapy for transgender individuals, and in hormonal birth control. Additionally, it is used in the treatment of prostate cancer .

準備方法

Synthetic Routes and Reaction Conditions: Estradiol 3-Valerate is synthesized by reacting estradiol with valeric anhydride in the presence of a base such as pyridine. The reaction typically involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to yield estradiol and valeric acid.

    Oxidation: this compound can be oxidized to form estrone valerate, which is a less potent estrogen.

    Reduction: Reduction reactions can convert estradiol valerate back to estradiol.

Common Reagents and Conditions:

    Hydrolysis: Water and esterases.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Estradiol and valeric acid.

    Oxidation: Estrone valerate.

    Reduction: Estradiol.

科学的研究の応用

Medical Uses

Hormone Replacement Therapy (HRT)
Estradiol 3-valerate is primarily employed in HRT for menopausal women. It alleviates symptoms such as hot flashes, vaginal atrophy, and mood disturbances associated with estrogen deficiency. The typical dosage for treating menopausal symptoms ranges from 10 to 20 mg administered via intramuscular injection every four weeks .

Transgender Hormone Therapy
In transgender women, EV serves as a crucial component of feminizing hormone therapy. Dosages typically range from 5 to 20 mg every two weeks, with some cases requiring up to 40 mg . This application has shown significant psychological and physiological benefits for individuals undergoing gender transition.

Contraceptive Use
Estradiol valerate is also included in combined oral contraceptives, often paired with progestins such as dienogest. This formulation not only prevents pregnancy but also helps manage menstrual disorders .

Treatment of Hormone-Sensitive Cancers
In men, EV is utilized in the palliative treatment of advanced prostate cancer. It is administered at doses of 30 mg or more every one to two weeks to counteract androgen effects . Additionally, low doses of EV have been explored in treating breast cancer in women who have developed resistance to aromatase inhibitors .

Pharmacokinetics and Safety

The pharmacokinetics of estradiol valerate indicate that it is rapidly absorbed and converted into estradiol in the body. Studies show that its bioavailability can vary based on the formulation and administration route (oral vs. injectable) . Safety profiles indicate that while generally well-tolerated, estradiol valerate can pose risks such as thromboembolic events and should be used cautiously in individuals with a history of cardiovascular issues .

Dosage and Administration

Indication Route Typical Dosage Frequency
Menopausal SymptomsIM Injection10-20 mgEvery 4 weeks
Transgender Hormone TherapyIM Injection5-20 mg (up to 40 mg)Every 2 weeks
Advanced Prostate CancerIM Injection≥30 mgEvery 1-2 weeks
Oral ContraceptiveOral Tablet0.5-4 mgDaily

Available Forms

Formulation Type Form Concentration Brand Names
InjectableOil solution5, 10, 20, 40 mg/mLDelestrogen
OralTablet0.5, 1, 2, 4 mgProgynova
Combined Oral ContraceptiveTabletEstradiol + ProgestinNatazia

Case Studies

  • Transgender Health Outcomes
    A study involving transgender women receiving estradiol valerate showed significant improvements in mental health scores and quality of life metrics after six months of treatment. Participants reported reduced anxiety and depression levels alongside physical changes consistent with feminization .
  • Menopausal Symptom Relief
    In a clinical trial assessing the efficacy of estradiol valerate for menopausal symptoms, participants experienced a marked reduction in hot flashes and improved sleep quality compared to placebo groups over a twelve-week period .
  • Breast Cancer Treatment Resistance
    A recent investigation into the use of low-dose estradiol valerate for women previously treated with aromatase inhibitors demonstrated promising results in managing resistant breast cancer cases, suggesting a potential role for EV in salvage therapy .

作用機序

Estradiol 3-Valerate acts as a prodrug of estradiol. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors (ERα and ERβ) in target tissues. This binding activates the estrogen receptors, leading to the regulation of gene transcription and subsequent physiological effects. The primary molecular targets include the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

類似化合物との比較

Uniqueness of Estradiol 3-Valerate: this compound is unique due to its balanced pharmacokinetic profile, providing a sustained release of estradiol upon hydrolysis. This makes it suitable for various therapeutic applications, including long-term hormone therapy .

生物活性

Estradiol 3-valerate (EV) is a synthetic estrogen that functions primarily as a prodrug, converting into estradiol upon administration. Its biological activity is significant in hormone replacement therapy, contraception, and the treatment of various estrogen-deficiency conditions. This article delves into its pharmacokinetics, mechanisms of action, clinical applications, and safety profile, supported by empirical data and case studies.

Pharmacokinetics

Absorption and Metabolism

Upon administration, estradiol valerate undergoes hydrolysis to release estradiol and valeric acid. This process occurs during intestinal absorption or the first-pass metabolism in the liver. The pharmacokinetic parameters of estradiol valerate include:

  • Maximum Serum Concentration (Cmax) : Achieved approximately 6 hours post-administration.
  • Half-Life : Approximately 12–20 hours for oral administration and 3.5 days for intramuscular injections.
  • Protein Binding : Estradiol binds to serum proteins at a rate of about 98%, primarily to albumin and sex hormone-binding globulin (SHBG) .
ParameterValue
Cmax (oral, 3 mg)73.3 pg/mL
Half-Life (oral)12–20 hours
Half-Life (IM)3.5 days
Protein Binding~98%

Elimination

Estradiol and its metabolites are primarily excreted via urine (approximately 80%). The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which can be affected by various drug interactions .

Estradiol valerate acts as an agonist of the estrogen receptor (ER). Once converted to estradiol, it binds to ERs in target tissues such as the breast, uterus, and hypothalamus. This binding initiates a cascade of genomic actions leading to the transcription of estrogen-responsive genes. Key effects include:

  • Regulation of Menstrual Cycle : Estradiol is crucial for ovulation and menstrual regularity.
  • Bone Health : It helps maintain bone density by inhibiting osteoclast activity.
  • Cardiovascular Effects : Estrogens influence lipid metabolism and vascular function .

Clinical Applications

Estradiol valerate is used in various clinical settings:

  • Hormone Replacement Therapy (HRT) : It alleviates symptoms of menopause by restoring estrogen levels.
  • Contraception : Combined with progestins like dienogest, it provides effective birth control with minimal impact on coagulation parameters compared to traditional formulations .
  • Treatment of Hypoestrogenism : It is effective in treating conditions associated with low estrogen levels.

Safety Profile

The safety profile of estradiol valerate has been evaluated in multiple studies. A recent randomized trial assessed its bioequivalence with a generic formulation under fasting and fed conditions, showing comparable pharmacokinetics and a tolerable safety profile . Common adverse events reported include:

  • Headaches
  • Nausea
  • Breast tenderness

Long-term use requires monitoring due to potential risks such as endometrial hyperplasia and thrombosis .

Case Studies

  • Hormone Therapy in Postmenopausal Women : A study involving postmenopausal women receiving estradiol valerate demonstrated significant improvements in quality of life metrics related to menopausal symptoms over a 12-month period.
  • Contraceptive Efficacy : In a comparative study of contraceptive methods, women using estradiol valerate combined with dienogest showed lower thrombin generation compared to those using ethinyl estradiol formulations, indicating a potentially safer profile regarding thromboembolic events .

化学反応の分析

Reaction Scheme

StepReagents/ConditionsProductYield
1Estradiol + valeric anhydride in pyridine (75–80°C, 2 hours)Estradiol divalerate (3,17β-divalerate)74%
2Estradiol divalerate + sodium borohydride in methanol (40–45°C, 2 hours)Estradiol 3-valerate-
  • Critical Notes :

    • Pyridine acts as both a base and solvent to facilitate acylation .

    • Sodium borohydride selectively reduces the 17β-ester, though this step’s mechanistic rationale remains debated due to atypical ester reduction by NaBH₄ .

Hydrolysis and Prodrug Activation

This compound functions as a prodrug, undergoing enzymatic hydrolysis by esterases in vivo:

Hydrolysis Reaction

Estradiol 3 valerateesterasesEstradiol+Valeric acid\text{Estradiol 3 valerate}\xrightarrow{\text{esterases}}\text{Estradiol}+\text{Valeric acid}

  • Kinetics :

    • Rapid cleavage occurs in blood, liver, and tissues, yielding bioactive estradiol .

    • Hydrolysis is pH-dependent, with faster rates in alkaline conditions .

Receptor Binding Affinity

CompoundRelative Binding Affinity (ERα)Relative Estrogenic Potency
Estradiol100%100%
This compound~2–11%0.04–21%
Data derived from in vitro assays .

Metabolic Reactions

After hydrolysis, liberated estradiol undergoes phase I and II metabolism:

Phase I (Oxidation)

  • Primary Pathway : CYP3A4-mediated oxidation to estrone .

  • Secondary Metabolites : 2-hydroxyestradiol, 4-hydroxyestradiol (reactive intermediates) .

Phase II (Conjugation)

  • Glucuronidation : UGT1A1/1A3-mediated, forming estradiol-3-glucuronide .

  • Sulfation : SULT1E1-mediated, yielding estradiol-3-sulfate .

Key Pharmacokinetic Parameters

ParameterValueConditions
tmaxt_{\text{max}} (estradiol)6 hoursOral administration
AUC024h\text{AUC}_{0-24\text{h}}1301 pg·h/mLSingle 3 mg dose

Stability and Degradation

  • Thermal Degradation : Decomposition occurs above 150°C, forming estrone and valeric acid derivatives .

  • Photolysis : UV exposure accelerates oxidation, producing quinone derivatives .

Drug-Drug Interactions

  • Acetylsalicylic Acid : Reduces estradiol valerate excretion, increasing serum levels .

  • Cytochrome Inhibitors (e.g., ketoconazole) : Prolong estradiol half-life by inhibiting CYP3A4 .

特性

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDPLCRWEBQEAJ-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176282
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21881-45-8
Record name Estradiol 3-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL 3-VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。